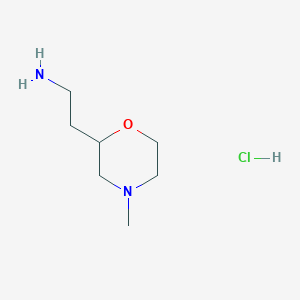
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridoindole core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mecanismo De Acción
The mechanism by which 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-: This compound is similar in structure but lacks the N-hydroxy group.
5H-Pyrido(4,3-b)indol-3-amine, N-[2-[1-(cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinyl]-5-(1-methylethyl)-7-(4-methyl-1-piperazinyl)-9-(2,2,2-trifluoroethoxy)-: This compound has additional functional groups, making it more complex
Uniqueness
The uniqueness of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Propiedades
| 118993-15-0 | |
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-7-12-11(8(2)14-13(7)16-17)9-5-3-4-6-10(9)15-12/h3-6,15,17H,1-2H3,(H,14,16) |
Clave InChI |
AHCMDZOXJBDTIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(N=C1NO)C)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



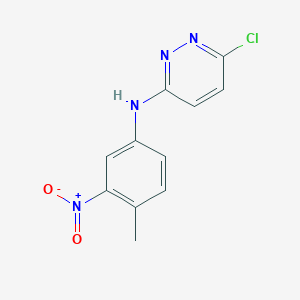
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)

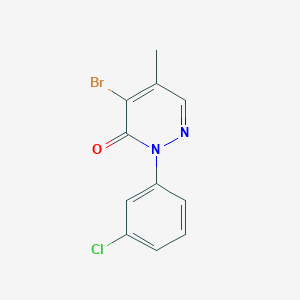
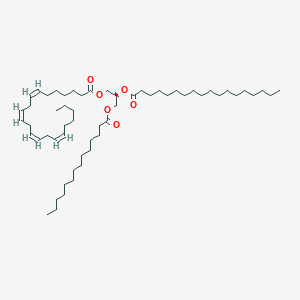
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)

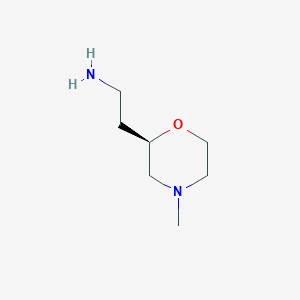
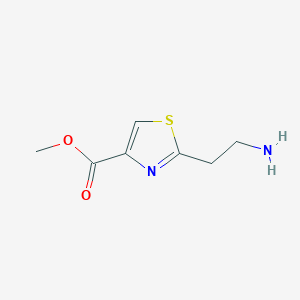
![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
